4-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,3-dimethylbenzamide
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Overview
Description
4-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,3-dimethylbenzamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes an ethyl group, a prop-2-enoyl group, and a dimethylbenzamide moiety. The unique arrangement of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,3-dimethylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Ethyl(prop-2-enoyl)amine: This intermediate can be synthesized by reacting ethylamine with prop-2-enoyl chloride under basic conditions.
Formation of the Acetylated Intermediate: The ethyl(prop-2-enoyl)amine is then reacted with acetic anhydride to form the acetylated intermediate.
Coupling with N,3-dimethylbenzamide: The final step involves coupling the acetylated intermediate with N,3-dimethylbenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,3-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or primary amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
4-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,3-dimethylbenzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Evaluated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,3-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-[[2-[Methyl(prop-2-enoyl)amino]acetyl]amino]-N,3-dimethylbenzamide: Similar structure with a methyl group instead of an ethyl group.
4-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,3-dimethylbenzoate: Similar structure with a benzoate group instead of a benzamide group.
Uniqueness
4-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,3-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-N,3-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-5-15(21)19(6-2)10-14(20)18-13-8-7-12(9-11(13)3)16(22)17-4/h5,7-9H,1,6,10H2,2-4H3,(H,17,22)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVGIJNNORSUAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=C(C=C(C=C1)C(=O)NC)C)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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